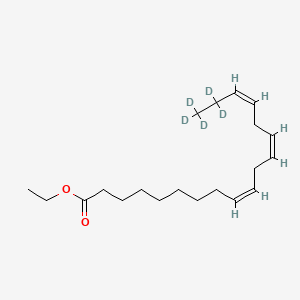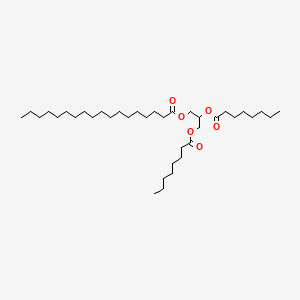
Glyceryl 1-butyrate distearate
Descripción general
Descripción
El 1,2-Distearoyl-3-Butyryl-rac-glicerol es un triacilglicerol que se caracteriza por la presencia de ácido esteárico en las posiciones sn-1 y sn-2 y ácido butírico en la posición sn-3. Este compuesto se identifica notablemente dentro de la grasa de la mantequilla . Tiene una fórmula molecular de C43H82O6 y un peso molecular de 695.11 g/mol .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 1,2-Distearoyl-3-Butyryl-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran ácido esteárico y ácido butírico con glicerol. La reacción normalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo bajo condiciones de reflujo para garantizar una esterificación completa .
Métodos de Producción Industrial
En entornos industriales, la producción de 1,2-Distearoyl-3-Butyryl-rac-glicerol implica el uso de ácido esteárico y ácido butírico de alta pureza. El proceso incluye la esterificación del glicerol con estos ácidos grasos en presencia de un catalizador, seguido de pasos de purificación como destilación y cristalización para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1,2-Distearoyl-3-Butyryl-rac-glicerol experimenta varias reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Hidrólisis: Condiciones ácidas o básicas con agua.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Productos Principales Formados
Hidrólisis: Glicerol, ácido esteárico y ácido butírico.
Oxidación: Ácidos carboxílicos y otros productos de oxidación.
Aplicaciones Científicas De Investigación
El 1,2-Distearoyl-3-Butyryl-rac-glicerol tiene varias aplicaciones de investigación científica, que incluyen:
Bioquímica de los Lípidos: Se utiliza como compuesto modelo para estudiar las propiedades y el comportamiento de los triacilgliceroles en sistemas biológicos.
Estudios Nutricionales: Investigado por su papel en las grasas dietéticas y su impacto en la salud.
Desarrollo Farmacéutico: Explorado por su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad y capacidad para formar emulsiones estables.
Mecanismo De Acción
El mecanismo de acción del 1,2-Distearoyl-3-Butyryl-rac-glicerol implica su interacción con las membranas lipídicas y las enzimas involucradas en el metabolismo de los lípidos. El compuesto puede ser hidrolizado por lipasas para liberar ácido esteárico y ácido butírico, que luego pueden participar en varias vías metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
1,2-Distearoyl-3-Palmitoyl-rac-glicerol: Contiene ácido esteárico en las posiciones sn-1 y sn-2 y ácido palmítico en la posición sn-3.
1,2-Dioleoyl-3-Stearoyl-rac-glicerol: Contiene ácido oleico en las posiciones sn-1 y sn-2 y ácido esteárico en la posición sn-3.
Unicidad
El 1,2-Distearoyl-3-Butyryl-rac-glicerol es único debido a la presencia de ácido butírico en la posición sn-3, que le confiere propiedades físicas y químicas distintas en comparación con otros triacilgliceroles. Esta singularidad lo hace valioso para aplicaciones de investigación específicas y usos industriales .
Propiedades
IUPAC Name |
(3-butanoyloxy-2-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-42(45)48-39-40(38-47-41(44)35-6-3)49-43(46)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFRLQGZYVVLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139665-43-3 | |
| Record name | Glyceryl 1-butyrate distearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139665433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCERYL 1-BUTYRATE DISTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9KI377R5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


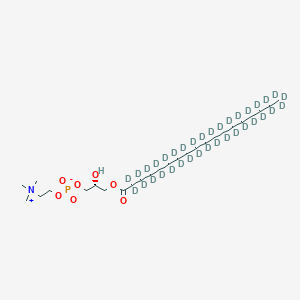


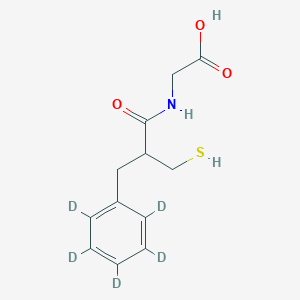

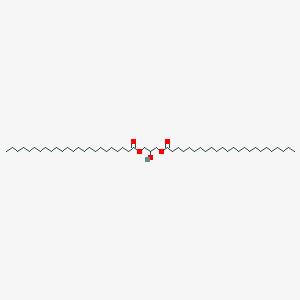
![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)
![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)
![9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester](/img/structure/B3026109.png)
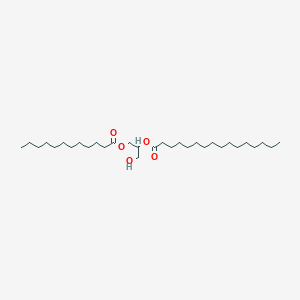

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)
